molecular formula C11H14N2O B040526 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol CAS No. 116040-91-6

3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol

Cat. No. B040526
CAS RN: 116040-91-6
M. Wt: 190.24 g/mol
InChI Key: DFIWBBQMDHDFAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of 1-methylimidazole with compounds like epichlorohydrin, leading to intermediates such as 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride, which can further react with phosphines to produce various complexes (Aydemir et al., 2014).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives and their complexes can be elucidated through techniques like X-ray crystallography, NMR, IR spectroscopy, and elemental analysis. For example, the structure of certain ionic compounds has been determined by X-ray single crystal diffraction studies, revealing detailed insights into their molecular geometry and bonding patterns (Aydemir et al., 2014).

Chemical Reactions and Properties

Benzimidazole derivatives participate in a variety of chemical reactions, forming complexes with metals such as Ru(II) and exhibiting catalytic activities, such as in the transfer hydrogenation of ketones, demonstrating their versatility and reactivity (Aydemir et al., 2014).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including solubility, melting point, and crystallinity, can significantly affect their chemical behavior and applications. These properties are typically characterized through techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity with different reagents, and photophysical properties, are crucial for understanding the behavior of benzimidazole derivatives. For instance, the electronic structure, including HOMO-LUMO interactions, can be investigated through DFT calculations to predict reactivity and stability (El Foujji et al., 2021).

Scientific Research Applications

DNA Interaction and Cellular Applications

Benzimidazole derivatives, such as Hoechst 33258, are renowned for their ability to bind to the minor groove of double-stranded DNA, exhibiting specificity for AT-rich sequences. These compounds are utilized extensively in cellular biology for DNA staining, enabling chromosome and nuclear visualization in plant cells. Their properties also contribute to their use in radioprotection and as topoisomerase inhibitors, underscoring their potential as starting points for rational drug design and for investigating DNA-binding mechanisms (Issar & Kakkar, 2013).

Chemical Variability and Biological Activity

The chemical diversity of benzimidazole and its analogs, such as 2,6-bis-(benzimidazol-2-yl)-pyridine, underpins a broad spectrum of biological and electrochemical activities. Reviews of these compounds highlight their applications across different branches of chemistry, including their roles in forming complex compounds with notable spectroscopic, structural, and magnetic properties. This variability suggests untapped potential for investigating unknown analogs, including potentially those related to 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol (Boča, Jameson, & Linert, 2011).

Pharmacological Significance

Benzimidazole derivatives exhibit a wide array of pharmacological activities, making them crucial in medicinal chemistry. They are components of many therapeutic agents with antimicrobial, antiviral, antidiabetic, anti-cancer, and anti-inflammatory properties. The Mannich reaction is highlighted as a key synthetic route for producing N-methyl derivatives of benzimidazole, indicating the chemical flexibility and therapeutic importance of this scaffold (Vasuki et al., 2021).

Antifungal and Anthelmintic Applications

Benzimidazole fungicides act as specific inhibitors of microtubule assembly by binding to tubulin, a critical protein for cell division. This mechanism is exploited in agriculture and veterinary medicine, and for experimental cancer chemotherapy. The role of benzimidazoles in fungal cell biology research further underscores their utility in studying microtubule function and organization, contributing to our understanding of cell division and signaling pathways (Davidse, 1986).

properties

IUPAC Name

3-(1-methylbenzimidazol-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13-10-6-3-2-5-9(10)12-11(13)7-4-8-14/h2-3,5-6,14H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIWBBQMDHDFAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404550
Record name 3-(1-Methyl-1H-benzimidazol-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol

CAS RN

116040-91-6
Record name 3-(1-Methyl-1H-benzimidazol-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Methyl-ortho-phenylenediamine dihydrochloride (4.88 g), and butyrolactone (3.22 g) were stirred at reflux for 18 hours in 4N hydrochloric acid (25 ml). The reaction mixture was cooled, the pH adjusted to 8 with concentrated aqueous ammonia and filtered. The solid was recrystallised from ethyl acetate to yield the title compound as a white solid (3.39 g 71%), m.p. 107° C. Found: C, 69.22; H, 7.38; N, 14.73. C11H14N2O requires C, 69.45; H, 7.42; N, 14.72%.
Quantity
4.88 g
Type
reactant
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
71%

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